

An In-depth Technical Guide to the Chemical and Physical Properties of Propiconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propiconazole*

Cat. No.: *B1679638*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of **propiconazole**, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity and Physical Properties

Propiconazole is a yellowish, odorless, viscous liquid at room temperature.^{[1][2]} It is a member of the triazole family and is used extensively in agriculture to control a wide range of fungal diseases on various crops.^[3] The technical product is a mixture of four stereoisomers.^{[4][5]}

Table 1: Chemical Identification of Propiconazole

Identifier	Value	Source
IUPAC Name	1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole	[6]
CAS Number	60207-90-1	[3][6][7][8]
Molecular Formula	C ₁₅ H ₁₇ Cl ₂ N ₃ O ₂	[4][7][8]
Molecular Weight	342.22 g/mol	[1][2][7][8][9][10]
Canonical SMILES	CCCC1COC(O1) (CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl	[4]

Table 2: Physicochemical Properties of Propiconazole

Property	Value	Conditions	Source
Physical State	Yellowish, viscous, odorless liquid	Ambient Temperature	[1]
Melting Point	< 25 °C	[2]	
Boiling Point	180 °C	at 0.1 mmHg	[6][11]
Decomposition Temperature	Stable up to 320 °C	[11]	
Vapor Pressure	5.6 x 10 ⁻⁵ Pa (4.2 x 10 ⁻⁷ mmHg)	at 25 °C	[1][9][11]
Water Solubility	100 - 150 mg/L	at 20-22 °C, pH 7	[1][3][4][6][9][11]
log P (Octanol-Water Partition Coefficient)	3.72	at 20 °C, pH 7	[2][4]
pKa (conjugate acid)	1.09	[4]	
Density	1.27 - 1.28 g/mL	at 20 °C	[1][9]

Table 3: Solubility of Propiconazole in Organic Solvents

Solvent	Solubility	Temperature	Source
n-Hexane	47 g/L	20 °C	
Ethanol	Completely miscible	20 °C	
Acetone	Completely miscible	20 °C	
Toluene	Completely miscible	20 °C	
n-Octanol	Completely miscible	20 °C	
Dimethyl Sulfoxide (DMSO)	~20 mg/mL	[12]	
Dimethylformamide (DMF)	~33 mg/mL	[12]	

Experimental Protocols

The determination of the physicochemical properties of chemical substances like **propiconazole** is guided by standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Water Solubility (OECD Guideline 105)

The water solubility of **propiconazole** can be determined using the Flask Method, which is suitable for substances with solubilities above 10^{-2} g/L.[4]

- Principle: A sufficient amount of the test substance is dissolved in water at a specific temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined after reaching equilibrium.
- Apparatus:
 - Constant temperature bath (e.g., 20 ± 0.5 °C).
 - Glass flasks with stoppers.

- Shaker or magnetic stirrer.
- Centrifuge (if necessary to separate undissolved material).
- Analytical instrument for quantification (e.g., HPLC).
- Procedure:
 - An excess amount of **propiconazole** is added to a flask containing purified water.
 - The flask is agitated in a constant temperature bath for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
 - The solution is allowed to stand to let undissolved material settle. If necessary, the solution is centrifuged or filtered to remove suspended particles.
 - A sample of the clear aqueous phase is carefully taken.
 - The concentration of **propiconazole** in the sample is determined using a validated analytical method, such as HPLC-UV.
 - The procedure is repeated until at least three consecutive measurements show no significant difference in concentration, indicating that equilibrium has been reached.

Vapor Pressure (OECD Guideline 104)

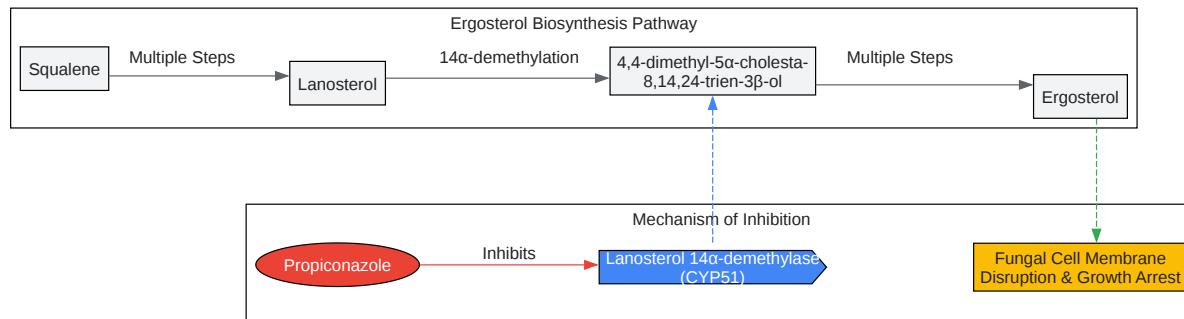
For a substance with a low vapor pressure like **propiconazole**, the Gas Saturation Method or a Static Method can be employed.[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
- Apparatus:
 - Constant temperature bath.
 - Saturation column containing the test substance on a solid support.

- Flow meter to control the gas flow rate.
- Trapping system (e.g., sorbent tubes) to collect the vaporized substance.
- Analytical instrument for quantification (e.g., GC or HPLC).
- Procedure:
 - The test substance is coated onto a solid support and packed into the saturation column.
 - The column is placed in a constant temperature bath.
 - An inert gas (e.g., nitrogen) is passed through the column at a low, constant flow rate.
 - The gas exiting the column, now saturated with the substance's vapor, passes through a trapping system.
 - After a specific time, the amount of substance collected in the trap is quantified.
 - The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The experiment is performed at various flow rates to ensure the results are independent of the flow rate.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The Shake Flask Method is a common technique for determining the octanol-water partition coefficient ($\log P$) for substances with a $\log P$ value in the range of -2 to 4.[17][18][19] Given **propiconazole**'s $\log P$ of 3.72, this method is appropriate.

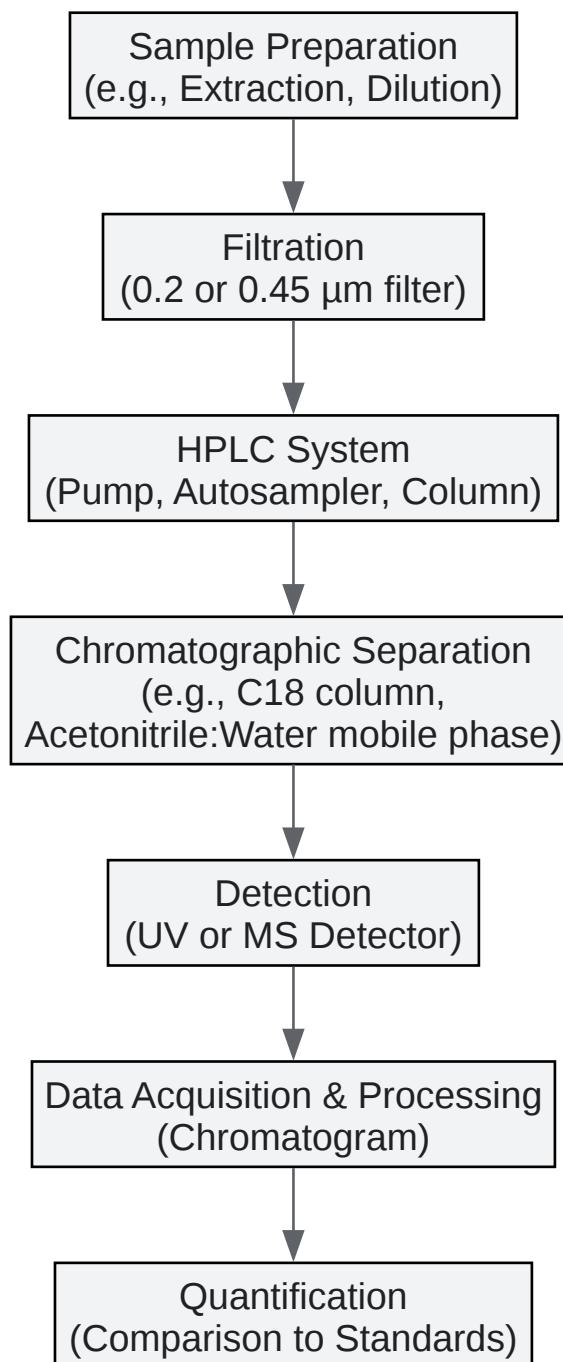

- Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
- Apparatus:
 - Centrifuge tubes with stoppers.

- Mechanical shaker.
- Centrifuge.
- Analytical instrument for quantification (e.g., HPLC).
- Procedure:
 - Prepare n-octanol saturated with water and water saturated with n-octanol.
 - A known amount of **propiconazole** is dissolved in either the n-octanol or water phase.
 - The two phases are combined in a centrifuge tube at a specific volume ratio.
 - The tube is shaken at a constant temperature until equilibrium is reached (e.g., for 24 hours).
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - Aliquots are carefully taken from both the n-octanol and water layers.
 - The concentration of **propiconazole** in each aliquot is determined using a suitable analytical method.
 - The partition coefficient (P_{ow}) is calculated as: $P_{ow} = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$. The result is typically expressed as its base-10 logarithm ($\log P$).

Mechanism of Action and Analytical Workflow

Signaling Pathway: Inhibition of Fungal Sterol Biosynthesis

Propiconazole's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the main sterol in most fungi.[6] It specifically targets and inhibits the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51).[3][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which ultimately arrests fungal growth.[3][9][20]

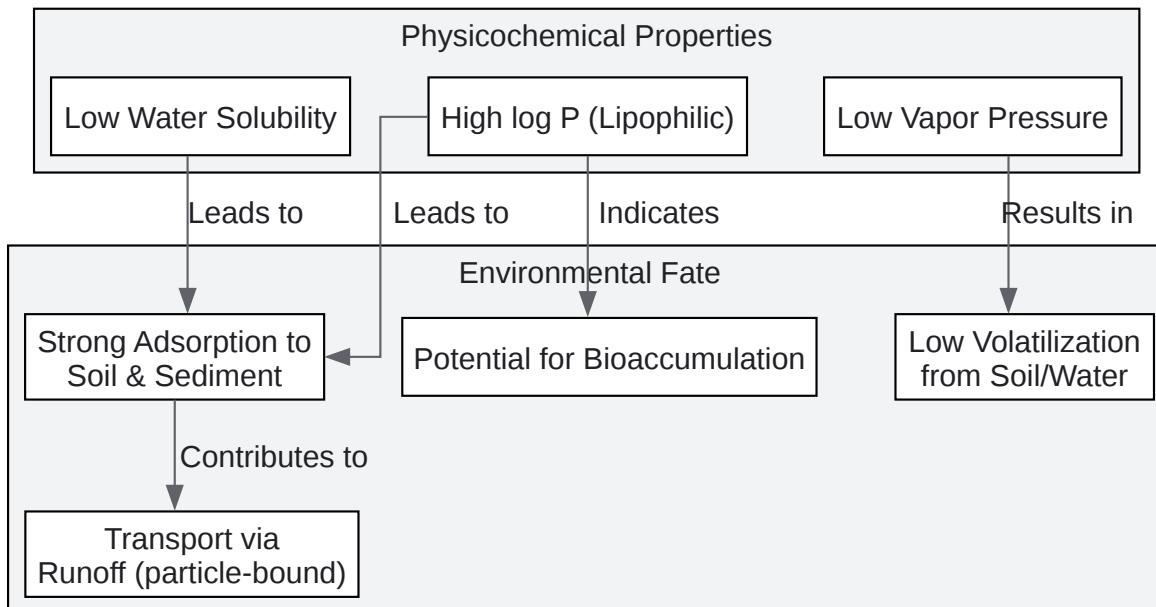


[Click to download full resolution via product page](#)

Caption: **Propiconazole** inhibits the enzyme Lanosterol 14 α -demethylase (CYP51).

Experimental Workflow: Propiconazole Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and robust method for the quantification of **propiconazole** in various matrices, including formulations and environmental samples.[6][8][21][22]



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **propiconazole** using HPLC.

Logical Relationship: Physicochemical Properties and Environmental Fate

The physicochemical properties of **propiconazole**, such as its low water solubility and high octanol-water partition coefficient (log P), significantly influence its behavior and persistence in the environment.[23][24][25] These properties suggest a tendency for the compound to sorb to soil and organic matter rather than remaining in the aqueous phase.

[Click to download full resolution via product page](#)

Caption: Relationship between **propiconazole**'s properties and its environmental fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. Propiconazole (Ref: CGA 64250) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. epa.gov [epa.gov]
- 9. Side effects of the sterol biosynthesis inhibitor fungicide, propiconazole, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. lcslaboratory.com [lcslaboratory.com]
- 15. consilab.de [consilab.de]
- 16. EU A.4: Vapour pressure | ibacon GmbH [ibacon.com]
- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 18. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 19. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. lcms.cz [lcms.cz]
- 22. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in "Fengtang" Plum during Storage by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fate and transport of agriculturally applied fungicidal compounds, azoxystrobin and propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Federal Register :: Propiconazole; Pesticide Tolerances [federalregister.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Propiconazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679638#chemical-and-physical-properties-of-propiconazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com